2-[(4-fluorobenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide
Overview
Description
2-[(4-fluorobenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a fluorobenzoyl group, a methyl group, and a phenyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorobenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the reaction of 4-fluorobenzoyl chloride with 5-methyl-4-phenylthiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorobenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-[(4-fluorobenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-[(4-fluorobenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzoyl chloride: A precursor in the synthesis of various fluorinated compounds.
5-methyl-4-phenylthiophene-3-carboxamide: A related thiophene derivative with similar structural features.
2-fluorobenzoyl chloride: Another fluorinated benzoyl compound used in organic synthesis
Uniqueness
2-[(4-fluorobenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide is unique due to the combination of its fluorobenzoyl, methyl, and phenyl groups attached to a thiophene ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S/c1-11-15(12-5-3-2-4-6-12)16(17(21)23)19(25-11)22-18(24)13-7-9-14(20)10-8-13/h2-10H,1H3,(H2,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLYIHKSJJFNQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)F)C(=O)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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